Phenol, p-arsenoso-

Description

Historical Context of Organoarsenic Compound Research

The study of organoarsenic compounds dates back to the 18th century, marking a significant chapter in the history of chemistry. wikipedia.orgrsc.org In 1760, the French chemist Louis Claude Cadet de Gassicourt synthesized the first organometallic compound, a foul-smelling liquid containing arsenic that was later named "cacodyl." wikipedia.orgrsc.org This pioneering work laid the foundation for future investigations into the synthesis and properties of substances containing a carbon-arsenic bond. wikipedia.org

The field gained considerable momentum in the late 19th and early 20th centuries, largely driven by the work of German physician and scientist Paul Ehrlich. rsc.orgslideshare.net Ehrlich's quest for a "magic bullet"—a chemical that could selectively target and destroy pathogens without harming the host—led him to explore the therapeutic potential of organoarsenic compounds. rsc.orgjameslindlibrary.org His research culminated in the synthesis of arsphenamine, famously known as Salvarsan or "compound 606," which became the first effective treatment for syphilis. rsc.orgresearchgate.net Salvarsan's success revolutionized medicine and established the principles of modern chemotherapy. researchgate.netslideshare.net Ehrlich's team synthesized hundreds of organoarsenic derivatives, including arsenophenol, in their systematic search for effective drugs. researchgate.netnih.gov This period marked a high point in organoarsenic research, demonstrating the profound medical applications of these compounds. numberanalytics.com

Structural Characteristics of p-Arsenosophenol

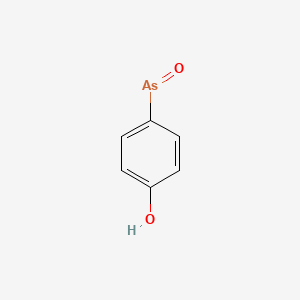

p-Arsenosophenol is an aromatic organoarsenic compound. Its structure consists of a phenol (B47542) ring where the hydrogen atom at the para position (position 4) is substituted by an arsenoso group (-As=O). nih.gov This combination of a phenolic hydroxyl group and an arsenic-containing functional group imparts specific chemical properties to the molecule.

The key identifiers and computed properties for p-Arsenosophenol are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-arsorosophenol nih.gov |

| Molecular Formula | C6H5AsO2 nih.gov |

| CAS Number | 5453-66-7 nih.gov |

| Molecular Weight | 184.02 g/mol nih.gov |

| Synonyms | Phenol, p-arsenoso-; 4-Hydroxyphenylarsenous acid; p-Arsenosophenol nih.gov |

Classification and Position within the Organoarsenic Compound Class

Organoarsenic compounds are broadly classified based on the oxidation state of the arsenic atom and the nature of the organic substituents. wikipedia.org The primary oxidation states for arsenic in these compounds are +3 (trivalent) and +5 (pentavalent). wikipedia.orgwikipedia.org

p-Arsenosophenol falls under the category of trivalent organoarsenic compounds. Specifically, based on its synonym, 4-Hydroxyphenylarsenous acid, it can be considered a derivative of an arsonous acid (RAs(OH)2). wikipedia.org The term "arsenoso" in its name points to the R-As=O functional group, which is characteristic of arsenoso compounds. inchem.orgwho.int These are monosubstituted organoarsenicals of the trivalent type. inchem.org

The classification can be summarized as follows:

Major Class: Organoarsenic Compound wikipedia.orgnumberanalytics.com

Sub-Class: Trivalent Organoarsenic Compound wikipedia.orginchem.org

Specific Group: Arsonous Acid Derivative / Arsenoso Compound wikipedia.orginchem.org

This places p-Arsenosophenol within a group of compounds that were of significant interest during the historical development of chemotherapy, serving as building blocks and targets of investigation in the search for new therapeutic agents. researchgate.netnih.gov

Properties

CAS No. |

5453-66-7 |

|---|---|

Molecular Formula |

C6H5AsO2 |

Molecular Weight |

184.02 g/mol |

IUPAC Name |

4-arsorosophenol |

InChI |

InChI=1S/C6H5AsO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H |

InChI Key |

STPYWOHWWUWHIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)[As]=O |

Origin of Product |

United States |

Synthetic Methodologies for P Arsenosophenol and Analogues

Historical Synthetic Pathways of p-Arsenosophenol

The early synthesis of aromatic organoarsenic compounds was pioneered by Antoine Béchamp in 1863. wikidoc.orgwikipedia.org The Béchamp reaction, an electrophilic aromatic substitution using arsenic acid, was a foundational method for producing arsonic acids from activated aromatic rings like aniline. wikidoc.orgwikipedia.org This reaction laid the groundwork for the synthesis of a variety of arylarsonic acids, which served as crucial precursors to the corresponding arsenoso compounds.

A plausible historical route to p-arsenosophenol would have involved a two-step process:

Synthesis of p-Hydroxyphenylarsonic Acid: Analogous to the Béchamp reaction with aniline, the direct arsenation of phenol (B47542) with arsenic acid would yield p-hydroxyphenylarsonic acid. vulcanchem.com This electrophilic substitution is facilitated by the activating nature of the hydroxyl group on the aromatic ring. testbook.combyjus.comlibretexts.orgpatsnap.comnumberanalytics.com

Reduction to p-Arsenosophenol: The resulting p-hydroxyphenylarsonic acid could then be reduced to p-arsenosophenol. Historical reduction methods for arsonic acids often employed reagents like sulfur dioxide or phosphorous acid. This reduction is a critical step in accessing the As(III) oxidation state of the arsenoso group from the As(V) state of the arsonic acid.

A prominent example that illustrates a similar synthetic strategy is the synthesis of Salvarsan (3-amino-4-hydroxyphenylarsenic(I)) by Paul Ehrlich. vulcanchem.com The synthesis of this groundbreaking anti-syphilitic agent involved the reduction of 3-nitro-4-hydroxyphenylarsonic acid, which simultaneously reduced the nitro group to an amine and the arsonic acid to the arsenious state. vulcanchem.com This parallel highlights the established historical precedent for the reduction of arylarsonic acids to their corresponding arsenoso derivatives.

Contemporary Synthetic Strategies for Arenearsonous Acids

Modern synthetic chemistry has expanded the toolbox for creating arene-arsenic bonds, offering more versatile and efficient routes to arene arsonous acids and their derivatives. These strategies can be broadly categorized into those involving aromatic substitution and those utilizing organometallic intermediates.

Routes involving Aromatic Substitution

Direct electrophilic arsenation of activated aromatic rings remains a viable method. The hydroxyl group of phenols strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. testbook.combyjus.comlibretexts.orgpatsnap.comnumberanalytics.com This makes the direct reaction of phenols with arsenic acid or its derivatives a straightforward approach to hydroxyphenylarsonic acids, which can then be reduced to the desired arsonous acids.

| Reaction Type | Reactants | Conditions | Product |

| Electrophilic Arsonation | Phenol, Arsenic Acid | Heat | p-Hydroxyphenylarsonic acid |

Methods through Organometallic Intermediates

The use of organometallic reagents provides a powerful and widely applicable method for the formation of carbon-arsenic bonds. Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that can react with arsenic halides, such as arsenic trichloride (B1173362) (AsCl₃), to form arylarsonous dichlorides (ArAsCl₂). libretexts.orgresearchgate.net These intermediates can then be hydrolyzed to the corresponding arene arsonous acids.

This approach offers greater control over the regiochemistry of the substitution, as the organometallic reagent can be prepared from a wide range of aryl halides.

| Organometallic Reagent | Electrophile | Intermediate | Final Product |

| Aryl Grignard Reagent (ArMgX) | Arsenic Trichloride (AsCl₃) | Arylarsonous dichloride (ArAsCl₂) | Arene arsonous acid (ArAs(OH)₂) |

| Aryllithium (ArLi) | Arsenic Trichloride (AsCl₃) | Arylarsonous dichloride (ArAsCl₂) | Arene arsonous acid (ArAs(OH)₂) |

Derivatization Reactions for Substituted p-Arsenosophenols

The synthesis of derivatives of p-arsenosophenol allows for the fine-tuning of its chemical and physical properties and for its incorporation into more complex molecular architectures.

Synthesis of Phenolic Arsenoso Analogues

The synthesis of various phenolic arsenoso analogues can be achieved by starting with appropriately substituted phenols. For example, the Béchamp reaction can be applied to substituted anilines, followed by diazotization and hydrolysis of the amino group to a hydroxyl group, and subsequent reduction of the arsonic acid. Alternatively, substituted phenols can be directly arsonated, followed by reduction. These approaches allow for the introduction of a wide range of functional groups onto the aromatic ring, leading to a diverse library of phenolic arsenoso compounds.

Incorporation of the p-Arsenosophenyl Moiety into Complex Structures

The principles of arsenic-carbon bond formation can be extended to incorporate the p-arsenophenyl group into larger, more complex molecules such as macrocycles. A notable area of research is the synthesis of calixarenes functionalized with arsenic-containing groups for the recognition of specific anions. researchgate.netselcuk.edu.trnih.govselcuk.edu.trnih.gov

For instance, a calix researchgate.netarene scaffold can be modified by introducing arsenic-containing substituents on the upper or lower rim. While many examples focus on arsenate (AsO₄³⁻) recognition, the synthetic methodologies employed are relevant for creating complex structures containing the arsenophenyl moiety. researchgate.netselcuk.edu.trnih.govselcuk.edu.trnih.gov These syntheses often involve multi-step sequences where a pre-functionalized arsenophenyl component is coupled to the macrocyclic precursor.

| Macrocycle Type | Functionalization Strategy | Target Application |

| Calix researchgate.netarene | Attachment of arsenate-binding groups | Anion recognition and sensing |

| Calix researchgate.netarene | Immobilization on solid supports | Removal of arsenic species from water |

These examples demonstrate the versatility of synthetic strategies for creating intricate molecular architectures that feature the core p-arsenophenyl structure, opening avenues for applications in supramolecular chemistry and materials science.

Chemical Reactivity and Reaction Mechanisms of P Arsenosophenol

Oxidation-Reduction Chemistry of the Arsenoso Group

The arsenic atom in p-arsenophenol exists in the trivalent (As(III)) oxidation state. nih.gov This state is intermediate, allowing the compound to act as both a reducing agent (by being oxidized to the pentavalent state) and an oxidizing agent (by being reduced to elemental arsenic or an arsine).

Pathways of Oxidation to Arsonic Acids

The oxidation of the trivalent arsenoso group in p-arsenophenol to a pentavalent arsonic acid (p-hydroxyphenylarsonic acid) is a significant reaction pathway. Arsonic acids are generally more stable than their arsenoso counterparts. This conversion can be achieved using various oxidizing agents.

Common laboratory oxidants like hydrogen peroxide (H₂O₂) are effective for this transformation. The mechanism is analogous to other oxidations involving peroxides, where the electrophilic arsenic(III) center is attacked by the nucleophilic peroxide. In alkaline conditions, the hydroperoxide ion (HOO⁻) acts as a potent nucleophile. wikipedia.org The reaction likely proceeds through a peroxo-arsenic intermediate which then rearranges or reacts with water to yield the final arsonic acid.

Air oxidation is also a relevant pathway, particularly for related arsenic(III) compounds like trithioarsenites. researchgate.netscispace.com The mechanism for the direct oxidation of p-arsenophenol by atmospheric oxygen may involve radical intermediates, where dioxygen initially binds to the arsenic(III) center. researchgate.net

Table 1: Common Oxidizing Systems for Arsenoso to Arsonic Acid Conversion

| Oxidizing Agent | Conditions | Probable Mechanism |

| Hydrogen Peroxide (H₂O₂) | Basic (e.g., NaOH) | Nucleophilic attack by hydroperoxide ion on the arsenic center. wikipedia.org |

| Air (O₂) | Varies | Radical mechanism involving dioxygen binding to As(III). researchgate.net |

| Ozone (O₃) | Low temperature | Cycloaddition to the As=O bond, followed by rearrangement. libretexts.org |

| Permanganate (MnO₄⁻) | Alkaline | Electron transfer from As(III) to Mn(VII). libretexts.org |

Research has shown that arsonic acid compounds often need to be converted to the corresponding arsenoso compounds to exhibit biological activity, highlighting the importance of this redox equilibrium.

Mechanisms of Reduction to Arseno and Arsinous Compounds

The reduction of p-arsenophenol can lead to several products depending on the reducing agent and reaction conditions.

Reduction to Arsinous Compounds: The arsenoso group (-As=O) exists in tautomeric equilibrium with its hydrated form, the arsonous acid (-As(OH)₂). Mild reduction is not typically required to form the arsonous acid, as it is considered a hydrated form of the arsenoso compound.

Reduction to Arseno Compounds: A more significant reduction pathway involves the formation of arseno compounds, which are characterized by an arsenic-arsenic double bond (As=As). The most famous example of this class is Salvarsan (arsphenamine), which was synthesized by the reduction of a related arsonic acid. For p-arsenophenol, reduction would lead to the formation of a dimer, 4,4'-dihydroxyarsenobenzene.

Strong reducing agents are required for this transformation. Historically, reagents like sodium hydrosulfite or stannous chloride (SnCl₂) in hydrochloric acid were used. The mechanism involves a two-electron reduction of each arsenic atom, followed by dimerization. The process can be conceptualized as the removal of the oxygen atom from two molecules of p-arsenophenol and the subsequent formation of a bond between the two arsenic atoms. The existence of arsenoferrocene, formed from arsenosoferrocene, supports this type of transformation. researchgate.net

Nucleophilic and Electrophilic Reactions at the Arsenic Center

The arsenic(III) center in p-arsenophenol is electron-deficient and thus electrophilic. This electrophilicity is the basis for its most characteristic reactions, particularly with nucleophiles. The lone pair of electrons on the arsenic atom also imparts potential nucleophilic character, but this is less commonly expressed.

The primary reaction is nucleophilic attack at the arsenic atom. The arsenoso group (R-As=O) can be considered a metalloid analogue of a carbonyl group, making the arsenic atom susceptible to attack by nucleophiles. This reactivity is central to its interaction with biological molecules. scribd.com Computational studies on related arsinidene complexes confirm the electrophilic nature of two-coordinate arsenic atoms, which readily form adducts with nucleophiles. rsc.org

While the hydroxyl group on the phenyl ring strongly directs electrophilic aromatic substitution onto the ring (at the ortho positions), reactions at the arsenic center are governed by its own electrophilic nature. Strong nucleophiles will preferentially attack the arsenic atom over the aromatic ring.

Interactions with Sulfur-Containing Compounds

The high affinity of trivalent arsenic for sulfhydryl groups is one of its most defining chemical and toxicological properties. This interaction is rapid and leads to the formation of stable arsenic-sulfur bonds.

Formation of Thioarsenites and Dithioarsonites with Thiols (e.g., L-Cysteine, Glutathione)

p-Arsenosophenol reacts readily with monothiols and dithiols. With monothiols such as L-cysteine and the tripeptide glutathione (B108866) (GSH), the reaction proceeds via nucleophilic substitution, where the thiol displaces the oxygen atom (or hydroxyl groups of the arsonous acid tautomer).

The reaction with one equivalent of a thiol (R'-SH) forms a thioarsenite. A second equivalent of the thiol can react to form a dithioarsenite. nih.gov

Reaction with L-Cysteine: p-Arsenosophenol reacts with the sulfhydryl group of L-cysteine to form S-arsenic adducts. Depending on the stoichiometry, this can result in a monoadduct or a diadduct, p-hydroxyphenyl-As(S-cysteine)₂.

Reaction with Glutathione (GSH): Glutathione is a crucial cellular antioxidant. Its reaction with trivalent arsenicals is a key mechanism of arsenic detoxification and toxicity. Studies have shown that arsenite and its methylated metabolites readily form complexes with GSH. nih.gov p-Arsenosophenol is expected to react similarly, forming p-hydroxyphenyl-As(SG)₂. nih.gov

Table 2: Products of p-Arsenosophenol Reaction with Thiols

| Thiol | Product Class | Example Product Structure |

| L-Cysteine | Dithioarsonite | p-HO-C₆H₄-As(S-Cys)₂ |

| Glutathione (GSH) | Dithioarsonite | p-HO-C₆H₄-As(SG)₂ |

Note: Structures represent the dithioarsonite products formed from a 2:1 thiol-to-arsenic ratio.

Mechanistic Studies of Arsenic-Sulfur Bond Formation and Cleavage

Bond Formation: The formation of the arsenic-sulfur bond is a nucleophilic substitution reaction. The mechanism involves the following steps:

Thiol Deprotonation: The thiol (R'-SH) must first be deprotonated to its more nucleophilic thiolate form (R'-S⁻). The reaction rate is therefore pH-dependent, increasing as the pH approaches and exceeds the pKa of the thiol's sulfhydryl group. frontiersin.org

Nucleophilic Attack: The thiolate anion attacks the electrophilic As(III) center of p-arsenophenol (or its arsonous acid tautomer, p-HO-C₆H₄-As(OH)₂).

Leaving Group Departure: A molecule of water (or hydroxide (B78521) ion) is eliminated, forming the As-S bond. This process can be repeated with a second thiol molecule to form the dithioarsonite.

Studies using NMR spectroscopy have confirmed the formation of these As-S bonds by observing shifts in the signals of the carbon atoms adjacent to the sulfur in the thiol residue. nih.gov

Bond Cleavage: The arsenic-sulfur bond is covalent but can be cleaved. The stability of the bond is significant, but it is reversible, especially in the presence of competing thiols. For instance, treatment of an arsenic-GSH adduct with an excess of a dithiol chelator like 2,3-dimercaptopropanol (BAL) can displace the GSH, a principle used in chelation therapy for arsenic poisoning. The cleavage is essentially a trans-thiolation reaction, driven by the formation of a thermodynamically more stable arsenic-dithiol chelate ring.

Hydrolysis and Condensation Reactions of p-Arsenosophenol

Detailed experimental studies specifically documenting the hydrolysis and condensation reactions of p-arsenoso-phenol are not extensively available in peer-reviewed literature. However, the reactivity can be inferred from the known chemical behavior of its constituent functional groups: the arsenoso group (-As=O) and the phenolic hydroxyl group (-OH).

Hydrolysis:

The arsenoso group is the arsenic(III) analog of a nitroso group. It is expected to undergo hydrolysis in aqueous solutions. In water, p-arsenoso-phenol likely exists in equilibrium with its hydrated form, p-hydroxyphenylarsonous acid (HO-C₆H₄-As(OH)₂). This is analogous to the hydrolysis of arsenic trioxide (As₂O₃), which dissolves in water to form arsenous acid (H₃AsO₃). wikidoc.orgnih.govwikipedia.org The reaction is a formal addition of a water molecule across the arsenic-oxygen double bond.

Reaction: HO-C₆H₄-As=O + H₂O ⇌ HO-C₆H₄-As(OH)₂

The phenolic hydroxyl group is generally stable and does not undergo hydrolysis under neutral or mildly acidic or basic conditions. Therefore, the primary hydrolysis reaction of the molecule involves the arsenoso moiety.

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.orgsavemyexams.com For p-arsenoso-phenol, or its hydrated form p-hydroxyphenylarsonous acid, several condensation pathways are theoretically possible.

Arsenic-Oxygen-Arsenic Bond Formation: Two molecules of p-hydroxyphenylarsonous acid can undergo intermolecular condensation to form an arsoxane, which contains an As-O-As linkage. This is a common reaction for arsonous acids and is reversible upon the addition of water.

Reaction: 2 HO-C₆H₄-As(OH)₂ ⇌ (HO-C₆H₄-As(OH))-O-(As(OH)-C₆H₄-OH) + H₂O

Esterification: The phenolic hydroxyl group can react with a carboxylic acid in a process called esterification, a type of condensation reaction, to form an ester. savemyexams.comsavemyexams.com This reaction is typically catalyzed by a strong acid.

Polycondensation: As a bifunctional molecule (containing both a hydroxyl group and a reactive arsenoso/arsonous acid group), p-arsenoso-phenol has the potential to act as a monomer in condensation polymerization. savemyexams.comsavemyexams.come3s-conferences.org Depending on the reaction conditions and co-monomers, this could lead to the formation of polyesters or polyarsoxanes. There is, however, no specific literature describing such polymers derived from p-arsenoso-phenol.

The table below summarizes the plausible, though not experimentally documented, condensation reactions.

| Reaction Type | Reactants | Probable Product | Byproduct |

| Dimerization | 2x p-Hydroxyphenylarsonous acid | Arsoxane Dimer | Water |

| Esterification | p-Arsenosophenol, Carboxylic Acid | Phenyl Ester | Water |

Thermal and Photolytic Degradation Pathways

The stability of p-arsenoso-phenol under thermal and photolytic stress is a critical aspect of its environmental and chemical profile. While specific kinetic data for this compound is limited, the degradation pathways can be predicted based on studies of related aromatic organoarsenic compounds and the fundamental principles of thermal and photochemistry.

Thermal Degradation:

Organoarsenic compounds exhibit variable thermal stability. Arsine (AsH₃) begins to decompose into arsenic and hydrogen at temperatures between 250–300 °C. wikipedia.orgwikipedia.orgwikipedia.org The thermal stability of alkylarsines is generally lower than that of arsine. aip.org For p-arsenoso-phenol, thermal decomposition is expected to involve the cleavage of the carbon-arsenic (C-As) bond, which is typically the weakest bond in the molecule.

The likely sequence of events during thermal degradation includes:

Sublimation: Arsenic trioxide, a related inorganic compound, begins to sublime at 135 °C. nih.gov It is possible that p-arsenoso-phenol may also sublime at elevated temperatures before significant decomposition occurs.

Bond Cleavage: The primary degradation step is the homolytic cleavage of the C-As bond, generating a p-hydroxyphenyl radical and an arsenoso radical (•As=O).

Decomposition and Oxidation: The resulting radicals would undergo further complex reactions. The p-hydroxyphenyl radical could abstract hydrogen to form phenol (B47542) or couple with other radicals. The arsenic-containing fragments would likely oxidize and rearrange, eventually forming more stable inorganic arsenic oxides, such as arsenic trioxide (As₂O₃). wikipedia.orgwebelements.com When heated in air, arsenic-containing compounds typically oxidize to arsenic trioxide. wikipedia.org

| Temperature Range (°C) | Probable Process | Potential Products |

| > 200-300 | Initial C-As bond cleavage | Phenol, Benzene (B151609), Arsenic Oxides |

| > 400 | Complete decomposition/mineralization | Inorganic Arsenic Compounds (e.g., As₂O₃), CO₂, H₂O |

Photolytic Degradation:

The photolytic degradation of aromatic organoarsenic compounds, such as p-arsanilic acid and roxarsone (B1679585), has been studied, particularly in the context of environmental remediation. researchgate.netup.ac.za These studies show that degradation is often facilitated by UV light, especially in the presence of a photocatalyst like titanium dioxide (TiO₂). researchgate.net

The photolytic degradation of p-arsenoso-phenol is expected to proceed via the following mechanisms:

Photocatalytic Oxidation: In the presence of UV irradiation and a semiconductor photocatalyst (e.g., ZnO or TiO₂), highly reactive hydroxyl radicals (•OH) are generated. researchgate.netnih.gov These radicals are powerful oxidizing agents that can attack the aromatic ring and the arsenic atom.

C-As Bond Cleavage: The primary consequence of radical attack is the cleavage of the C-As bond. mdpi.com This is a common pathway in the photodegradation of aromatic organoarsenicals.

Mineralization: Continued photo-oxidation leads to the breakdown of the aromatic ring and the conversion of the organoarsenic moiety into inorganic arsenic, primarily arsenate (As(V)). researchgate.netmdpi.com Studies on related compounds show that nearly complete mineralization of organic arsenic to inorganic forms can be achieved. mdpi.com

Intermediate Formation: During the degradation process, various aromatic intermediates may be formed. For example, the photocatalytic degradation of p-cresol, a structurally similar compound, yields intermediates like 4-hydroxy-benzaldehyde. nih.gov For p-arsenoso-phenol, intermediates could include hydroquinone (B1673460) and other hydroxylated aromatic species prior to complete ring-opening.

The table below outlines the key aspects of the photolytic degradation of a representative aromatic organoarsenic compound, p-arsanilic acid, which provides a model for the expected behavior of p-arsenoso-phenol. mdpi.com

| Parameter | Observation for p-Arsanilic Acid (UV/Persulfate System) | Inference for p-Arsenosophenol |

| Primary Mechanism | Oxidation by sulfate (B86663) and hydroxyl radicals mdpi.com | Oxidation by hydroxyl radicals (in photocatalytic systems) |

| Key Reaction | Cleavage of the As-C bond mdpi.com | Cleavage of the As-C bond |

| Final Arsenic Species | Inorganic As(V) mdpi.com | Inorganic As(V) |

| Aromatic Intermediates | Hydroxybenzaldehyde, Nitrobenzene, Benzenediol mdpi.com | Hydroxylated aromatics (e.g., Hydroquinone) |

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating "Phenol, p-arsenoso-" from complex matrices prior to its detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile organoarsenic compounds like "Phenol, p-arsenoso-". The separation is typically achieved using a reversed-phase column.

The true power of HPLC in this context comes from its coupling with highly sensitive and specific detectors. For arsenic-containing compounds, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the detector of choice. HPLC-ICP-MS offers exceptional sensitivity and elemental specificity, allowing for the detection of arsenic-containing species at trace levels. The ICP-MS can be tuned to monitor the specific mass of arsenic (m/z 75), ensuring that only compounds containing this element are detected. This approach effectively eliminates matrix interferences that might plague less specific detectors.

Table 1: Illustrative HPLC-ICP-MS Parameters for Organoarsenic Compound Analysis

| Parameter | Value/Type | Purpose |

| HPLC System | Agilent 1260 or similar | Provides high-resolution separation. |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) | Elutes compounds from the column. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 20 - 100 µL | Introduces the sample into the system. |

| ICP-MS System | Agilent 7700x or similar | Atomizes and ionizes the eluent for mass analysis. |

| Monitored Isotope | 75As | Provides specific detection of arsenic. |

This table represents typical parameters and may require optimization for the specific analysis of "Phenol, p-arsenoso-".

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, "Phenol, p-arsenoso-" is a non-volatile polar molecule due to the presence of the hydroxyl and arsenoso groups. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a derivatization step is mandatory.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For "Phenol, p-arsenoso-", a two-fold derivatization would be necessary:

Silylation or Acylation of the Phenolic Hydroxyl Group: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent would convert the -OH group into a less polar, more volatile ether or ester.

Derivatization of the Arsenoso Group: The As=O group is also polar. Phenylarsenic compounds have been successfully analyzed by GC after derivatization with dithiols, such as 1,3-propanedithiol, to form a stable five-membered ring.

Once derivatized, the resulting volatile compound can be separated on a standard GC column and detected, most powerfully, by a mass spectrometer (GC-MS). This provides both retention time and a mass spectrum for confident identification.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of "Phenol, p-arsenoso-". Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. For "Phenol, p-arsenoso-", both 1H and 13C NMR would provide crucial information.

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring. The substitution pattern (para) would lead to a characteristic splitting pattern (typically two doublets). The chemical shift of the phenolic proton would also be observable, though its position can be highly variable and dependent on solvent and concentration.

13C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom attached to the arsenic (C-As) would have a characteristic chemical shift.

A significant challenge in the NMR analysis of many organoarsenic compounds is the scarcity of experimental reference data. However, computational methods, specifically Density Functional Theory (DFT), have proven to be highly effective in accurately predicting 1H and 13C NMR chemical shifts for a variety of organoarsenicals. These computational predictions can be used to support experimental findings and confirm structural assignments.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for "Phenol, p-arsenoso-"

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| 1H | ~6.8 - 7.0 | Doublet | Protons ortho to the -OH group. |

| 1H | ~7.6 - 7.8 | Doublet | Protons ortho to the -As=O group. |

| 1H | Variable | Singlet (broad) | Phenolic -OH proton. |

| 13C | ~116 | CH | Carbons ortho to the -OH group. |

| 13C | ~135 | CH | Carbons ortho to the -As=O group. |

| 13C | ~145 | C (quaternary) | Carbon bearing the -As=O group. |

| 13C | ~160 | C (quaternary) | Carbon bearing the -OH group. |

These are estimated values based on data for analogous compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For "Phenol, p-arsenoso-", these techniques would confirm the presence of the key structural motifs.

As=O Stretch: The most characteristic vibration would be the stretching of the arsenic-oxygen double bond (As=O). This typically appears as a strong band in the FTIR spectrum in the region of 800-950 cm-1. Studies on related compounds like p-arsanilic acid show characteristic bands for the AsO3H2 group in this region.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1 in the FTIR spectrum would be indicative of the phenolic hydroxyl (-OH) group.

C-O Stretch: The stretching of the phenolic C-O bond would be expected around 1200-1260 cm-1.

Aromatic C-H and C=C Stretches: Vibrations characteristic of the benzene ring would appear in their usual regions (C-H stretch > 3000 cm-1; C=C stretches ~1450-1600 cm-1).

Attenuated Total Reflectance (ATR)-FTIR has been effectively used to study the surface interactions of organoarsenicals, demonstrating the technique's sensitivity to the arsenic functional group's local environment.

Table 3: Key Vibrational Frequencies for "Phenol, p-arsenoso-"

| Functional Group | Technique | Expected Wavenumber (cm-1) | Intensity |

| Phenolic O-H stretch | FTIR | 3200 - 3600 | Broad, Strong |

| Aromatic C-H stretch | FTIR/Raman | 3000 - 3100 | Medium |

| Aromatic C=C stretch | FTIR/Raman | 1450 - 1600 | Medium to Strong |

| Phenolic C-O stretch | FTIR | 1200 - 1260 | Strong |

| As=O stretch | FTIR | 800 - 950 | Strong |

Mass spectrometry (MS) is a cornerstone of analytical chemistry, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further fragments the initial ions to reveal structural details.

For "Phenol, p-arsenoso-", electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a protonated molecule [M+H]+ at m/z 185 or a deprotonated molecule [M-H]- at m/z 183 in the mass spectrum. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula C6H5AsO2.

Electron ionization (EI), typically coupled with GC, is a harder ionization technique that would lead to extensive fragmentation. The fragmentation pattern is key to structural elucidation. Based on studies of related organoarsenic compounds, expected fragmentation pathways for "Phenol, p-arsenoso-" would include:

Loss of the hydroxyl group.

Loss of the arsenoso group.

Fission of the carbon-arsenic bond, leading to fragments corresponding to the phenyl ring and the arsenic-containing moiety.

The analysis of fragmentation patterns of Chemical Weapons Convention-related organoarsenic compounds has provided a library of pathways that can be used to predict the behavior of similar structures.

Table 4: Predicted Mass Spectrometry Fragments for "Phenol, p-arsenoso-" (MW = 184.02 g/mol )

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| ESI (+) | 185 ([M+H]+) | 167 | H2O |

| ESI (-) | 183 ([M-H]-) | 93 | AsO |

| EI | 184 ([M]+.) | 107 | AsO |

| EI | 184 ([M]+.) | 91 | C6H5O |

| EI | 184 ([M]+.) | 77 | AsO2H |

X-ray Crystallography for Solid-State Structural Determination

Table 1: Crystallographic Data for the Structurally Related Compound p-Arsanilic Acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 16.537(3) |

| b (Å) | 13.987(3) |

| c (Å) | 6.665(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1541.9(5) |

| Z | 8 |

Data sourced from a study on p-Arsanilic acid and is presented as a reference for the potential characterization of Phenol (B47542), p-arsenoso-. globalresearchonline.net

Elemental Analysis for Arsenic Quantification (e.g., ICP-OES)

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the quantification of arsenic in various samples, including organoarsenic compounds. thermofisher.com This method involves introducing a sample into an argon plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.

The analysis of aromatic organoarsenic compounds such as Roxarsone (B1679585) (4-hydroxy-3-nitrobenzenearsonic acid) and p-Arsanilic acid in various matrices has been successfully demonstrated using plasma-based techniques like ICP-MS, which shares similar principles with ICP-OES. nih.govacs.org For the quantification of arsenic in "Phenol, p-arsenoso-", a sample would typically be digested using strong acids to break down the organic matrix and convert the arsenic into a form suitable for introduction into the plasma. psu.edu The selection of appropriate digestion methods and instrumental parameters is critical for accurate and precise results. High-performance liquid chromatography (HPLC) can be coupled with ICP-MS (HPLC-ICP-MS) for the speciation of different arsenic compounds in a sample before quantification. nih.govgalab.com

Table 2: Typical Instrumental Parameters for Arsenic Analysis by ICP-Based Techniques

| Parameter | Typical Setting |

|---|---|

| RF Power | 1100 - 1500 W |

| Plasma Gas Flow | 15 L/min |

| Auxiliary Gas Flow | 0.2 - 1.5 L/min |

| Nebulizer Gas Flow | 0.8 - 1.2 L/min |

| Sample Uptake Rate | 0.5 - 2.5 mL/min |

| Wavelength for As | 188.980 nm, 193.696 nm, 228.812 nm |

These are general parameters and may require optimization for specific instruments and sample matrices.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive, selective, and often cost-effective approach for the detection and quantification of electroactive species like "Phenol, p-arsenoso-". The presence of both a phenol group and an arsenoso group (As=O) suggests that the compound should be electrochemically active. The phenolic hydroxyl group can be oxidized, while the arsenic center can undergo redox reactions.

Voltammetric techniques, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are particularly well-suited for the analysis of trace amounts of arsenic compounds and phenols. rsc.orgresearchgate.net These methods involve applying a potential to a working electrode and measuring the resulting current. The potential at which the current peak appears is characteristic of the analyte, and the peak height is proportional to its concentration. The choice of working electrode material is crucial for achieving high sensitivity and selectivity. Gold, mercury, and modified carbon electrodes have been successfully used for the detection of various arsenic species. cmu.ac.thtufts.edu For phenolic compounds, electrodes modified with polymers or nanoparticles have shown enhanced performance. acs.org

While a specific electrochemical method for "Phenol, p-arsenoso-" has not been detailed in the reviewed literature, the extensive research on the voltammetric determination of related compounds provides a strong foundation for method development.

Table 3: Examples of Voltammetric Methods for Related Compounds

| Analyte | Working Electrode | Technique | Limit of Detection (LOD) |

|---|---|---|---|

| Inorganic As(III) | Hanging Mercury Drop Electrode | DPCSV | 0.5 µg/L psu.edu |

| p-Cresol | Tyrosinase-modified screen-printed electrode | Amperometry | - |

| Catechol | Tyrosinase-modified screen-printed electrode | Amperometry | 0.35 µM acs.org |

| Phenol | Tyrosinase-modified screen-printed electrode | Amperometry | - |

This table presents data for related compounds to illustrate the potential of electrochemical methods for the analysis of Phenol, p-arsenoso-.

Computational and Theoretical Chemistry Studies of P Arsenosophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecules like p-arsenosophenol from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Theoretical studies on related aromatic arsenicals, such as phenylarsine (B13959437) oxide (PhAsO), reveal that the arsenoso- group (-As=O) does not typically exist as a simple double bond due to the poor orbital overlap between the large arsenic atom and the smaller oxygen atom. Instead, these compounds often form cyclic oligomers, such as the tetramer for phenylarsine oxide, linked by As-O-As single bonds. wikipedia.org For p-arsenosophenol, computational models would likely predict a similar tendency to form oligomeric structures in the solid state or in concentrated solution.

For a hypothetical monomeric form, electronic structure analysis would focus on the nature of the carbon-arsenic (C-As) and arsenic-oxygen (As-O) bonds. Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are computational techniques used to characterize these bonds. scielo.br The C-As bond is expected to have significant covalent character. The distribution of electron density and molecular orbitals would be heavily influenced by the interplay between the electron-donating hydroxyl group (-OH) and the arsenoso- group (-AsO) via the aromatic ring's π-system. The calculated charge distribution would likely show a partial positive charge on the arsenic atom and negative charges on the oxygen atoms of both the arsenoso- and hydroxyl groups.

Table 1: Predicted Electronic Properties of Monomeric p-Arsenosophenol (Illustrative) This table presents hypothetical data based on typical DFT calculation results for analogous molecules.

| Property | Predicted Value | Computational Method |

|---|---|---|

| Dipole Moment | ~3.5 - 4.5 D | DFT/B3LYP/6-311G(d,p) |

| HOMO Energy | ~ -6.0 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | ~ -1.5 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | ~ 4.5 eV | DFT/B3LYP/6-311G(d,p) |

| Bader Charge on As | ~ +1.1 e | QTAIM |

DFT calculations are widely used to predict various spectroscopic properties, which can aid in the experimental characterization of a molecule. mdpi.com

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. For p-arsenosophenol, key predicted vibrational modes would include the O-H stretch of the phenol (B47542) group, aromatic C-H and C=C stretching vibrations, the C-As stretching frequency, and the As-O stretching mode. For an oligomeric structure, the characteristic As-O-As bridging vibrations would be a key diagnostic feature. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with good accuracy. These calculations help in assigning peaks in experimental spectra and confirming the molecular structure. The predicted shifts for the aromatic protons of p-arsenosophenol would show distinct patterns due to the electronic effects of the -OH and -AsO substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. The calculations would likely predict π → π* transitions within the substituted benzene (B151609) ring, with energies modulated by the arsenoso- and hydroxyl groups.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out potential reaction mechanisms at the molecular level. rsc.orgdigitellinc.com For p-arsenosophenol, this could involve modeling its synthesis, degradation, or reaction with biological molecules. A key application is the study of its oxidation to the corresponding arsonic acid (p-hydroxyphenylarsonic acid) or its reduction.

By calculating the potential energy surface for a proposed reaction, intermediates and transition states can be identified. cranfield.ac.uk For each step, the activation energy (the energy barrier that must be overcome) can be determined from the energy difference between the reactants and the transition state. This information reveals the kinetic feasibility of a reaction pathway. For instance, modeling the reaction of p-arsenosophenol with hydrogen peroxide would involve locating the transition state for the oxidation of As(III) to As(V), providing insight into the reaction rate and mechanism. cranfield.ac.uk

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.orgmanipal.edu An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion.

For p-arsenosophenol, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the C-As bond and the orientation of the hydroxyl group. In a solvent, MD can model how the molecule interacts with its environment, including the formation of hydrogen bonds between the phenolic -OH, the arsenoso- group, and solvent molecules like water. mdpi.com These simulations provide a picture of the molecule's behavior in a more realistic, dynamic environment, revealing the most stable conformations and the energy barriers between them. manipal.eduresearchgate.net

Adsorption Mechanism Studies on Various Substrates

Understanding how p-arsenosophenol interacts with surfaces is critical for environmental science and materials applications. Computational studies can model the adsorption of this molecule onto various substrates, such as metal oxides, clays, or carbon-based nanomaterials like graphene. mdpi.comrsc.org

These simulations, often using DFT, calculate the adsorption energy, which indicates the strength of the interaction between the molecule (adsorbate) and the surface (adsorbent). rsc.org The calculations also reveal the preferred binding geometry. For p-arsenosophenol, adsorption could occur through several mechanisms:

Complexation: The arsenic atom or the oxygen of the arsenoso- group could form coordinate bonds with metal atoms on a mineral surface. researchgate.net

Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with surface functional groups.

π-π Interactions: The aromatic ring can interact with surfaces like graphene through van der Waals forces.

By analyzing the electronic structure of the combined molecule-substrate system, researchers can elucidate the nature of the binding, distinguishing between physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net

Table 2: Illustrative DFT-Calculated Adsorption Energies of p-Arsenosophenol on Different Substrates This table presents hypothetical data based on typical results from published studies on similar organoarsenicals.

| Substrate | Adsorption Energy (kJ/mol) | Primary Interaction Mechanism |

|---|---|---|

| Iron(III) Oxide (Goethite) | -120 to -180 | Surface Complexation (As-O-Fe bonds) |

| Graphene Oxide | -80 to -110 | Hydrogen Bonding, π-π Stacking |

| Silica (SiO₂) | -50 to -70 | Hydrogen Bonding (Si-OH with As=O/Phenol) |

Environmental Chemistry and Biogeochemical Cycling of P Arsenosophenol

Abiotic Transformation Pathways in Environmental Matrices

Abiotic transformations are crucial in determining the initial fate of p-arsenosophenol upon its release into the environment. These processes occur without the direct involvement of biological organisms and are primarily driven by sunlight and the chemical composition of the surrounding environmental matrix.

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for the transformation of many organic pollutants. For aromatic organoarsenicals, this process is often initiated by the absorption of ultraviolet (UV) radiation, leading to the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species can then attack the aromatic ring and the carbon-arsenic bond of the molecule.

Table 1: Postulated Photodegradation Products of p-Arsenosophenol

| Precursor Compound | Potential Photodegradation Products |

| Phenol (B47542), p-arsenoso- | Phenol, Arsenite (As(III)), Arsenate (As(V)), various hydroxylated and ring-opened organic intermediates |

Note: This table is based on the general principles of photodegradation of aromatic organoarsenicals and phenolic compounds.

Chemical Oxidation/Reduction in Aqueous and Soil Systems

The chemical transformation of p-arsenosophenol in aqueous and soil environments is heavily influenced by the prevailing redox conditions and the presence of certain minerals. The arsenic atom in p-arsenosophenol is in the trivalent state (As(III)). In oxic environments, this trivalent arsenic can be oxidized to the pentavalent state (As(V)). This oxidation can be abiotically mediated by manganese oxides, which are strong oxidants present in many soils and sediments. Conversely, under reducing conditions, pentavalent arsenic species can be reduced back to trivalent forms.

The stability and speciation of p-arsenosophenol are also affected by pH. Changes in pH can influence the surface charge of soil minerals, such as iron and aluminum oxides, which in turn affects the adsorption and potential for redox transformations of the arsenical. For example, the oxidation of As(III) by some biochars has been shown to be strongly pH-dependent. acs.org The presence of iron minerals is particularly important, as they can catalyze both oxidation and reduction reactions depending on the specific iron species and environmental conditions.

Biotransformation and Microbial Metabolism

Microorganisms play a pivotal role in the biogeochemical cycling of arsenic, including organoarsenic compounds like p-arsenosophenol. Through various metabolic pathways, microbes can transform these compounds, altering their toxicity and mobility.

Bacterial Detoxification and Metabolism Pathways

Bacteria have evolved sophisticated mechanisms to detoxify arsenic compounds. These pathways often involve a series of enzymatic reactions that can include arsenate reduction, arsenite oxidation, and methylation or demethylation.

Arsenate Reduction and Arsenite Oxidation: While p-arsenosophenol contains trivalent arsenic, if it is oxidized to a pentavalent form in the environment, bacteria possessing arsenate reductase enzymes could reduce it back to the trivalent state. Conversely, arsenite-oxidizing bacteria can convert trivalent organoarsenicals to their less mobile pentavalent counterparts. This oxidation is a key detoxification mechanism for many bacteria.

Methylation and Demethylation: Methylation is a common microbial transformation pathway for arsenic, involving the addition of methyl groups to the arsenic atom. This can lead to the formation of various methylated arsenicals. Demethylation, the reverse process, can also occur, leading to the formation of inorganic arsenic. While specific studies on p-arsenosophenol are lacking, the degradation of other aromatic arsenicals like roxarsone (B1679585) has been shown to produce inorganic arsenic, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). mdpi.com

Fungal and Plant-Mediated Transformations

Fungi are also known to be involved in the transformation of arsenic compounds. Some fungal species can methylate inorganic arsenic and may also play a role in the degradation of organoarsenicals.

Plants can take up organoarsenic compounds from the soil, although the extent of uptake and subsequent transformation can vary significantly between plant species. Once inside the plant, these compounds can be metabolized, potentially leading to the formation of other arsenic species. For instance, studies with other organoarsenicals have shown that they can be taken up by plants and transformed into various metabolites.

Sorption and Desorption Processes in Environmental Media

The mobility of p-arsenosophenol in the environment is largely controlled by its interaction with soil and sediment particles through sorption and desorption processes.

Sorption refers to the binding of a chemical to the surface of solid particles, which can reduce its concentration in the aqueous phase and thus its mobility. The extent of sorption is influenced by the chemical properties of p-arsenosophenol (such as its polarity and charge) and the characteristics of the environmental media (such as soil organic matter content, clay content, and the presence of metal oxides).

Iron and aluminum oxides are particularly important for the sorption of arsenic compounds due to their high surface area and reactivity. The sorption of arsenicals to these minerals is often pH-dependent. For example, the adsorption of p-arsanilic acid, a structurally related compound, on ferrihydrite increases at lower pH. nih.gov

Desorption is the release of a sorbed chemical back into the aqueous phase. This process can be triggered by changes in environmental conditions, such as fluctuations in pH or redox potential, or the presence of competing ions like phosphate, which has a similar chemical structure to arsenate. The desorption of organoarsenicals can lead to their remobilization in the environment, increasing their potential for transport and bioavailability. Studies on p-arsanilic acid have shown that its desorption from ferrihydrite can be enhanced in the presence of artificial seawater, suggesting that changes in salinity could impact its mobility in coastal environments. nih.gov

Table 2: Factors Influencing the Sorption and Desorption of Aromatic Arsenicals

| Factor | Influence on Sorption | Influence on Desorption |

| Soil/Sediment Composition | ||

| Iron and Aluminum Oxides | Increased sorption | Decreased desorption |

| Clay Content | Increased sorption | Decreased desorption |

| Organic Matter | Can increase or decrease sorption depending on the specific interactions | Can increase or decrease desorption |

| Environmental Conditions | ||

| pH | pH-dependent; often higher sorption at lower pH for many arsenicals | pH-dependent; changes in pH can induce desorption |

| Redox Potential | Can influence the speciation of arsenic and the surface properties of sorbents | Changes in redox can lead to dissolution of sorbents and release of arsenic |

| Presence of Competing Ions (e.g., Phosphate) | Decreased sorption | Increased desorption |

| Temperature | Can influence the kinetics and equilibrium of sorption | Can influence the rate of desorption |

Note: This table summarizes general trends observed for aromatic arsenicals and may be applicable to p-arsenosophenol.

Interaction with Mineral Surfaces (e.g., Iron Oxides, Clays)

The arsenate group in phenylarsonic acids strongly dictates their adsorption behavior, which is similar to that of inorganic arsenate. mdpi.com Iron oxides, such as goethite and hematite, are key mineral surfaces for the adsorption of these compounds. mdpi.comresearchgate.net

Adsorption Mechanisms: The primary mechanism for the adsorption of roxarsone onto iron oxides like goethite is the formation of inner-sphere complexes, where the arsenate functional group binds directly to the iron oxide surface. tandfonline.comtandfonline.com This is often achieved through the formation of an As-O-Fe bond. tandfonline.com The presence of a phenol group may also contribute to the binding through other interactions.

Influence of pH: The adsorption of roxarsone on goethite is highly pH-dependent, with increased adsorption observed at lower pH values. tandfonline.comnih.gov For instance, at a pH of 3.0, the adsorption capacity of roxarsone onto humic acid-modified goethite was found to be 68.14 mg · g−1. tandfonline.com As the pH increases, competition with hydroxide (B78521) ions for binding sites can lead to desorption. nih.gov

Interaction with Clay Minerals: Clay minerals such as kaolinite (B1170537) and montmorillonite (B579905) also serve as important adsorbents for organoarsenicals. mdpi.comresearchgate.net The adsorption capacity of these minerals is influenced by their surface area and the presence of metal oxides. mdpi.comnih.gov The modification of clays, for example with iron and lanthanum, has been shown to increase their affinity for roxarsone. mdpi.com

Effect of Metal Ions: The presence of various metal ions, including Fe3+, Cu2+, and Zn2+, can enhance the adsorption of roxarsone on goethite by forming complexes or surface precipitates. nih.gov

Below is an interactive data table summarizing the maximum adsorption capacities of roxarsone on various mineral surfaces.

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

| Humic Acid-Modified Goethite | 80.71 | tandfonline.com |

| Unmodified Goethite | 21.14 | tandfonline.com |

| Fe/La Modified Montmorillonite | 32.82 | mdpi.com |

Adsorption on Organic Matter and Polymeric Materials

Dissolved and particulate organic matter, particularly humic substances, play a crucial role in the environmental fate of organoarsenicals.

Interaction with Humic Substances: Humic acids can modify the surfaces of minerals, such as goethite, and enhance their adsorption capacity for roxarsone. tandfonline.com The modification of goethite with humic acid has been shown to provide more active sites for adsorption. tandfonline.com The interaction can involve both the arsenate group and the organic moiety of the molecule. tandfonline.com Dissolved organic matter can also form complexes with roxarsone, which can affect its mobility and bioavailability. mdpi.com These complexes can involve interactions with amino, carboxyl, and hydroxyl groups in the dissolved organic matter. mdpi.com

Adsorption on Polymeric Materials: The interaction of phenolic compounds with polymeric materials is an area of active research. While specific data for p-arsenoso-phenol is unavailable, studies on phenol adsorption onto materials like granular activated carbon coated with phenol formaldehyde (B43269) resins indicate the potential for sorption. nih.gov The binding is often influenced by the surface chemistry and porosity of the material.

Bioaccumulation and Bioremediation Principles (Focus on Chemical Transformation)

The transformation of organoarsenicals in the environment is a key aspect of their biogeochemical cycle and has significant implications for their toxicity and mobility.

Phytoextraction Mechanisms at the Molecular Level

Phytoremediation is a promising technology for the cleanup of arsenic-contaminated soils. isca.meepa.gov While much of the research has focused on inorganic arsenic, the principles can be extended to organoarsenicals.

Uptake and Translocation: Plants can take up arsenic from the soil through their root systems. nih.gov The specific transporters involved in the uptake of organoarsenicals are not as well characterized as those for inorganic arsenic. However, once inside the plant, these compounds can be translocated to the shoots and leaves. nih.gov The fern Pteris vittata L. is a well-known arsenic hyperaccumulator that has shown potential for phytoremediation. nih.gov

Molecular Transformations: Inside the plant, organoarsenicals can undergo various biotransformation reactions. While specific pathways for p-arsenoso-phenol are not documented, it is known that plants can metabolize various arsenic compounds. The toxicity of arsenic compounds generally follows the order: arsenite > arsenate > organic As compounds. ijbcp.com

Microbial Remediation Strategies (Mechanistic Aspects)

Microorganisms play a critical role in the transformation of organoarsenicals in the environment. mdpi.com

Anaerobic Biotransformation: Under anaerobic conditions, microorganisms can rapidly transform roxarsone. nih.govacs.org Species of Clostridium have been shown to reduce the nitro group of roxarsone to an amino group, forming 3-amino-4-hydroxybenzene arsonic acid. nih.govacs.org This process can also lead to the release of inorganic arsenic from the aromatic ring. nih.govacs.org The biotransformation is often stimulated by the presence of electron-donating substrates like glucose and lactate. acs.org

Aerobic Degradation: While more efficient under anaerobic conditions, roxarsone can also be degraded by aerobic microorganisms. mdpi.com The degradation pathways can be complex and may involve multiple intermediate products.

Genetic Basis of Biotransformation: The ability of microorganisms to transform arsenic compounds is genetically encoded. For example, some bacteria possess genes for arsenate respiration, which may also be involved in the transformation of organoarsenicals like roxarsone. duq.edu

Applications in Chemical Research and Materials Science Non Prohibited

p-Arsenosophenol as a Reagent in Organic Synthesis

There is a notable absence of specific studies detailing the use of p-arsenosophenol as a reagent in organic synthesis. While general reactions of phenols and organoarsenicals are known, the specific reactivity and synthetic utility of the bifunctional p-arsenosophenol molecule are not well-documented in publicly accessible research. The interplay between the hydroxyl and arsenoso functional groups could theoretically lead to unique reactivity, but dedicated studies on this topic are not readily found.

Development of Arsenic-Containing Ligands for Coordination Chemistry

The development of arsenic-containing ligands for coordination chemistry is an established field, with various organoarsenic compounds utilized to form complexes with transition metals. However, specific research on the use of p-arsenosophenol as a precursor for such ligands is limited. While the related compound, 4-hydroxyphenylarsonic acid, has been used to create coordination polymers, there is a lack of direct evidence for the synthesis and characterization of coordination complexes derived specifically from p-arsenosophenol. The potential for the phenolic oxygen and the arsenic atom to act as a bidentate ligand is plausible, but underexplored in the available literature.

Integration of p-Arsenosophenol into Novel Materials (e.g., Polymers, Adsorbents)

The integration of specific functionalities into polymers and adsorbents is a cornerstone of materials science. Phenolic compounds are known to be used in the production of resins and as cross-linking agents. However, there is no specific data available on the integration of p-arsenosophenol into novel materials. Research on polymers functionalized with this particular arsenic-containing phenol (B47542), or its use as a specific adsorbent material, is not present in the surveyed scientific literature.

Use in Fundamental Mechanistic Biochemical Studies (excluding human health outcomes)

Organoarsenic compounds have been historically studied for their biochemical interactions. However, the use of p-arsenosophenol in fundamental mechanistic biochemical studies, such as enzyme inhibition or as a probe for biological processes (excluding direct human health outcomes), is not specifically detailed in the available research. While the reactivity of arsenicals with thiols is a known biochemical interaction, specific studies utilizing p-arsenosophenol to elucidate biochemical mechanisms are not found in the public domain.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting phenol derivatives like p-arsenoso-phenol in aqueous solutions?

- Methodological Answer : EPA Method 420.2 (modified for phenolic derivatives) is widely used for analyzing phenol and substituted phenols in water matrices. This method involves gas chromatography with mass spectrometry (GC/MS) for precise quantification, particularly after derivatization to enhance volatility. For substituted arsenosophenols, adjustments to the acid/base extraction steps may be required to stabilize the arsenic-phenol bond during analysis .

- Key Considerations : Validate recovery rates using spiked samples and ensure compliance with detection limits (e.g., ≤1 ppm).

Q. How can researchers determine the molecular structure of p-arsenoso-phenol using spectroscopic techniques?

- Methodological Answer : Combine Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) to identify functional groups and aromatic substitution patterns. For example:

- FTIR : Look for O-H stretching (3200–3600 cm⁻¹) and As-O bonds (700–800 cm⁻¹) .

- ¹H-NMR : Analyze aromatic proton splitting patterns (e.g., para-substitution) and integration ratios.

- Validation : Cross-reference spectral data with computational models (e.g., NIST Chemistry WebBook entries for phenol derivatives) .

Q. What are the critical variables to control during the synthesis of p-arsenoso-phenol to ensure purity?

- Methodological Answer : Key variables include pH (optimize between 6.5–7.5 to prevent hydrolysis of the As-O bond), reaction temperature (maintain ≤60°C to avoid decomposition), and stoichiometric ratios of arsenic precursors to phenol. Use inert atmospheres (e.g., nitrogen) to minimize oxidation side reactions .

- Quality Control : Monitor intermediates via thin-layer chromatography (TLC) and confirm final purity using high-performance liquid chromatography (HPLC).

Advanced Research Questions

Q. How can Plackett-Burman experimental design optimize degradation parameters for p-arsenoso-phenol in bioremediation studies?

- Methodological Answer : Apply the Plackett-Burman design to screen critical variables (e.g., pH, temperature, nutrient concentrations) influencing microbial degradation. For example:

- Variables : Test 9 factors (e.g., pH, carbon sources, trace elements) in 16 experimental runs .

- Analysis : Calculate main effects (∑(+1)/n(+1) – ∑(-1)/n(-1)) to identify variables with statistically significant impacts (p < 0.05). In phenol degradation studies, pH and temperature often dominate .

- Validation : Use Box-Behnken design to refine optimal conditions, achieving >90% degradation efficiency .

Q. What statistical methods resolve contradictions between experimental and predicted data in p-arsenoso-phenol studies?

- Methodological Answer : Employ ANOVA to assess variance across replicates and linear regression to model dose-response relationships. For example:

- ANOVA : A p-value <0.05 indicates significant variable interactions (e.g., pH × temperature effects on degradation rates) .

- Regression : Use tools like Microsoft Excel Solver to reconcile experimental data with computational predictions (e.g., 37.3 mg/L/hr predicted vs. 38.45 mg/L/hr observed) .

- Mitigation : Address outliers via Grubbs’ test and validate models with independent datasets.

Q. How do researchers validate computational models predicting p-arsenoso-phenol reactivity with biological macromolecules?

- Methodological Answer : Combine in silico docking simulations (e.g., AutoDock Vina) with in vitro assays:

- In Silico : Model binding affinities to proteins (e.g., cytochrome P450) using quantum mechanical/molecular mechanical (QM/MM) methods.

- In Vitro : Validate using UV-Vis spectroscopy to track complex formation (e.g., absorbance shifts at 280 nm) .

- Criteria : Ensure metabolites are structurally defined (e.g., exact glucuronide positions) to avoid ambiguous interpretations .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies in metabolite identification during p-arsenoso-phenol biodegradation studies?

- Methodological Answer : Adopt the Phenol-Explorer 2.0 criteria:

Use high-resolution mass spectrometry (HRMS) for exact mass-to-charge (m/z) ratios.

Compare fragmentation patterns with reference libraries.

Exclude metabolites with undefined structures (e.g., "quercetin glucuronide" vs. "quercetin 3-glucuronide") .

- Documentation : Provide raw spectral data and retention times in supplementary materials for peer review.

Experimental Design Frameworks

Q. Which frameworks ensure rigor in formulating research questions for p-arsenoso-phenol toxicology studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.